4,6-Diisopropylpyrimidin-2(1H)-one

Catalog No.
S8962228
CAS No.
1080650-04-9
M.F
C10H16N2O
M. Wt
180.25 g/mol
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4,6-Diisopropylpyrimidin-2(1H)-one

CAS Number

1080650-04-9

Product Name

4,6-Diisopropylpyrimidin-2(1H)-one

IUPAC Name

4,6-di(propan-2-yl)-1H-pyrimidin-2-one

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

InChI

InChI=1S/C10H16N2O/c1-6(2)8-5-9(7(3)4)12-10(13)11-8/h5-7H,1-4H3,(H,11,12,13)

InChI Key

ZMZZIYWIPKNTRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC(=O)N1)C(C)C

IUPAC Nomenclature and Molecular Formula Analysis

4,6-Diisopropylpyrimidin-2(1H)-one adheres to the IUPAC naming convention for pyrimidinone derivatives. The compound’s systematic name reflects its core pyrimidinone structure (a six-membered ring with two nitrogen atoms at positions 1 and 3) and the substituents at positions 4 and 6. The diisopropyl groups (two isopropyl substituents) are attached to the nitrogen atoms at positions 4 and 6, resulting in the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1080650-04-9
Molecular FormulaC₁₀H₁₆N₂O
Molecular Weight180.25 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

Data synthesized from .

X-ray Crystallography and Solid-State Conformational Studies

No direct X-ray crystallographic data for 4,6-diisopropylpyrimidin-2(1H)-one is available in the provided sources. However, analogous pyrimidinone derivatives (e.g., 4,6-diphenyl-2(1H)-pyrimidinone) exhibit planar or slightly puckered ring conformations in the solid state, with substituents orienting to minimize steric strain. For the diisopropyl derivative, the bulky isopropyl groups at positions 4 and 6 likely enforce a non-planar conformation, potentially causing ring distortion to accommodate steric demands.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

While explicit NMR data for 4,6-diisopropylpyrimidin-2(1H)-one is absent, trends from related compounds (e.g., ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) provide a framework:

  • Isopropyl groups: Two sets of septets (δ 1.0–1.2 ppm) for methyl protons and multiplets (δ 1.5–2.0 ppm) for CH(CH₃)₂ protons.
  • Pyrimidinone ring: A broad singlet (δ 5.5–6.0 ppm) for the NH proton (if present in enol form) or deshielded aromatic protons (δ 7.0–8.0 ppm).

Infrared (IR) and UV-Vis Absorption Profiles

  • IR:
    • C=O stretch: ~1700 cm⁻¹ (keto form) or absent (enol form).
    • N–H stretch: ~3200–3300 cm⁻¹ (enol tautomer).
  • UV-Vis: Absorption maxima in the 250–300 nm range due to π→π* transitions in the conjugated pyrimidinone system.

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

180.126263138 g/mol

Monoisotopic Mass

180.126263138 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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